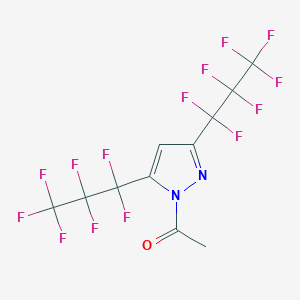
1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various organic compounds under controlled conditions. In the case of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, while not directly studied in the provided papers, similar compounds have been synthesized through reactions involving acetyl groups and pyrazole structures. For instance, the synthesis of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was achieved by characterizing the compound using X-ray single crystal diffraction technique, IR-NMR spectroscopy, and quantum chemical computational methods . Similarly, acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron was synthesized from diiron enneacarbonyl with potassium tris-1-pyrazolylborate in the presence of excess methyl iodide . These methods provide a basis for the potential synthesis of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, suggesting that a combination of acetyl groups with a pyrazole backbone, followed by substitution with heptafluoro-1-propyl groups, could be a plausible synthetic route.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the molecular geometry of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was optimized using Hartree–Fock and density functional theory methods, and the results showed good agreement with experimental data . The structure of acetyl(tri-1-pyrazolylborato)(dicarbonyl)iron was determined by X-ray crystallographic structure determination, revealing a slightly perturbed octahedral arrangement around the iron atom . These findings suggest that the molecular structure of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole would likely exhibit a similar complex geometry, potentially influenced by the electron-withdrawing effects of the heptafluoro-1-propyl groups.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. In the provided papers, there is no direct analysis of the chemical reactions specific to 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole. However, the reactivity of related compounds can be inferred. For instance, the reaction of a rhenium carbonyl complex with NOBF4 afforded a new complex, indicating that pyrazole derivatives can participate in substitution reactions . This suggests that 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole could also undergo various chemical reactions, potentially including substitutions or additions, depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was analyzed for its vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, and non-linear optical properties . These properties are indicative of the compound's behavior in different chemical environments and can be used to predict the properties of 1-acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole. Given the presence of heptafluoro-1-propyl groups, it is likely that this compound would exhibit unique physical properties such as high electronegativity and possibly a low boiling point due to the presence of fluorine atoms.
Scientific Research Applications
Synthesis and Material Science
- Improved Syntheses and Structural Characterization : An improved synthesis method for trifluoromethyl substituted pyrazoles, including 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, has been developed. These compounds have potential applications in material science and as precursors in various chemical syntheses (Grünebaum et al., 2016).
Chemical Reactions and Complex Formation
- Formation of Complexes and Reactions : Research has demonstrated the ability of pyrazole derivatives to form complexes with various metals, which can be used in different chemical reactions. For instance, dinickel(II) complexes with bis(N-heterocyclic carbene) ligands containing pyrazolate groups have shown high efficiency as catalysts for coupling aryl chlorides (Zhou et al., 2008).
Catalysis and Organic Synthesis
- Catalytic Applications : Pyrazole compounds, including those related to 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, have been used to develop catalytic systems. These systems have applications in organic synthesis, such as in asymmetric allylic alkylation with palladium complexes (Bovens et al., 1993).
Biological and Medicinal Chemistry
- Bioassay and Cytotoxicity Studies : Some pyrazole derivatives have been studied for their cytotoxicity against cancer cells, indicating potential applications in medicinal chemistry and drug discovery (Wen et al., 2005).
Battery Technology
- Electrolyte Additives for Batteries : Methylated pyrazole derivatives, closely related to 1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole, have been synthesized and characterized for use as high voltage application additives in lithium-ion batteries. These additives can significantly improve cell cycling performance (von Aspern et al., 2020).
Ligand Development for Metal Complexes
- Development of Ligands for Metal Complexes : Pyrazole-based ligands have been used in the development of various metal complexes, indicating the utility of pyrazole derivatives in creating new materials with potential applications in catalysis and material science (Guerrero et al., 2008).
properties
IUPAC Name |
1-[3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F14N2O/c1-3(28)27-5(7(14,15)9(18,19)11(23,24)25)2-4(26-27)6(12,13)8(16,17)10(20,21)22/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZWCKRGVSEGTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370975 |
Source


|
| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,5-bis(heptafluoro-1-propyl)pyrazole | |
CAS RN |
231630-85-6 |
Source


|
| Record name | 1-[3,5-Bis(heptafluoropropyl)-1H-pyrazol-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)






![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)
